5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
Description
Reagents: Pyridine-3-carboxaldehyde, reducing agent (e.g., sodium borohydride)
Reaction: Reductive amination to attach the pyridin-3-ylmethyl group
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Properties
IUPAC Name |
(4E)-5-(2,4-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-16-6-8-18(9-7-16)24(29)22-23(20-11-10-19(32-2)13-21(20)33-3)28(26(31)25(22)30)15-17-5-4-12-27-14-17/h4-14,23,29H,15H2,1-3H3/b24-22+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSMBLRLHMZWQA-ZNTNEXAZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=C(C=C(C=C4)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=C(C=C(C=C4)OC)OC)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps
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Step 1: Synthesis of Pyrrol-2-one Core
Reagents: Pyrrole, acetic anhydride
Conditions: Reflux in acetic acid
Reaction: Formation of the pyrrol-2-one core through cyclization
Chemical Reactions Analysis
Types of Reactions
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Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide
Conditions: Acidic or basic medium
Products: Corresponding ketone derivative
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Reduction: The carbonyl groups can be reduced to alcohols.
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride
Conditions: Anhydrous conditions
Products: Corresponding alcohol derivatives
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Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Reagents: Electrophiles such as halogens or nitro groups
Conditions: Acidic medium
Products: Substituted aromatic derivatives
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Electrophiles: Halogens, nitro groups
Conditions: Acidic or basic medium, anhydrous conditions
Major Products Formed
Oxidation Products: Ketone derivatives
Reduction Products: Alcohol derivatives
Substitution Products: Substituted aromatic derivatives
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or conductivity.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, making it useful in studying enzyme kinetics and mechanisms.
Protein Binding: It can be used to study protein-ligand interactions, providing insights into protein function and structure.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Diagnostics: It can be used in diagnostic assays to detect the presence of specific biomolecules.
Industry
Flavor and Fragrance: The compound can be used as a precursor in the synthesis of flavor and fragrance molecules.
Agriculture: It can be used in the development of agrochemicals, such as pesticides or herbicides.
Mechanism of Action
The mechanism by which 5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one exerts its effects depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In drug development, it may interact with specific receptors or proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,4-Dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[(pyridin-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
- 5-(2,4-Dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of 5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
